2,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
The synthesis of 2,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiadiazole ring, followed by the introduction of the trifluoromethylbenzylthio group and the final coupling with the benzamide moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of methoxy groups makes it susceptible to oxidation under certain conditions.
Reduction: The thiadiazole ring and other functional groups can be reduced using appropriate reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be useful in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group and the thiadiazole ring can enhance its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other benzamide derivatives and thiadiazole-containing molecules. What sets 2,4-dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide apart is the unique combination of functional groups, which can impart distinct chemical and biological properties. Some similar compounds are:
- 2,4-Dimethoxy-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide
- 2,4-Dimethoxy-N-[4-(trifluoromethoxy)phenyl]benzamide
This uniqueness makes it a valuable compound for further research and development in various fields.
Biological Activity
2,4-Dimethoxy-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core with a thiadiazole moiety and two methoxy groups. The presence of a trifluoromethyl group enhances its lipophilicity and biological activity. Its molecular formula is C15H15F3N4O2S, with a molecular weight of 398.37 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group and thiadiazole ring may enhance binding affinity to enzymes or receptors involved in disease pathways. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways associated with cancer and other diseases.
- Receptor Modulation : It can modulate receptor activities, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
-
Anticancer Activity :
- In vitro studies have shown that this compound can induce cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, it demonstrated an IC50 value of approximately 5.36 µg/mL against MCF-7 cells .
- Mechanisms include inducing apoptosis through the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
-
Antimicrobial Activity :
- Preliminary studies suggest potential antimicrobial properties against various pathogens, although specific data on this activity remains limited.
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have highlighted the biological activities of thiadiazole derivatives similar to this compound:
- A study evaluating various 1,3,4-thiadiazole derivatives found that compounds with similar structures exhibited significant cytotoxicity in cancer cell lines and were effective in inducing cell cycle arrest .
Compound | Cell Line Tested | IC50 Value (µg/mL) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 5.36 | Apoptosis induction |
Compound 4e | HepG2 | 10.10 | Cell cycle arrest |
Compound 4i | MCF-7 | 2.32 | Apoptosis induction |
Synthesis and Applications
The synthesis of this compound typically involves multiple steps starting from readily available precursors. Key steps include the formation of the thiadiazole ring followed by the introduction of the trifluoromethylbenzylthio group and final coupling with the benzamide moiety . Applications extend across medicinal chemistry and materials science due to its unique properties.
Properties
IUPAC Name |
2,4-dimethoxy-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3S2/c1-27-13-7-8-14(15(9-13)28-2)16(26)23-17-24-25-18(30-17)29-10-11-3-5-12(6-4-11)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZBVAWOWMOAAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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